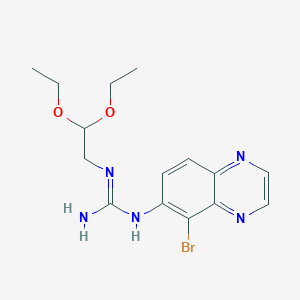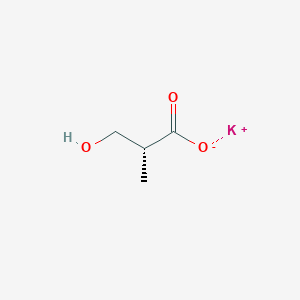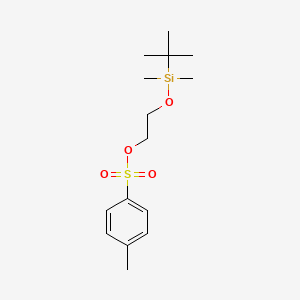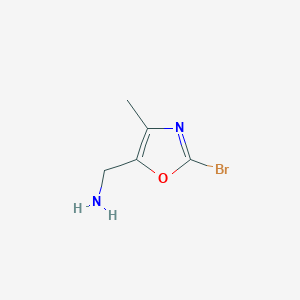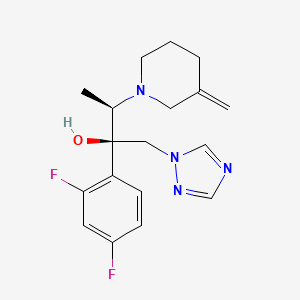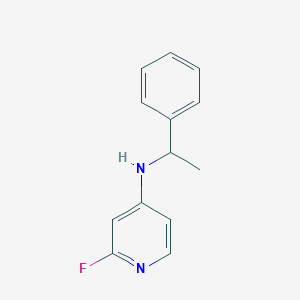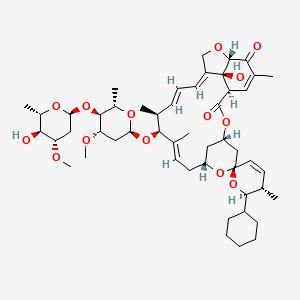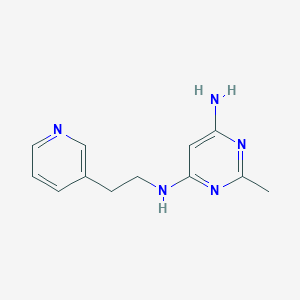
2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The final compound is obtained by reacting the intermediate with sodium and ammonium chloride in an ethanol solution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like TMSCN and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a selective inhibitor of protein kinase C (PKC), which is involved in various cellular processes and diseases.
Biological Research: It is used in studies related to DNA cleavage and anti-angiogenic activities, making it a candidate for cancer research.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine involves its interaction with molecular targets such as protein kinase C (PKC). By inhibiting PKC, the compound can interfere with various signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Another pyrimidine derivative with similar biological activities.
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Used in organic synthesis and has comparable structural features.
Uniqueness
What sets 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine apart is its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C12H15N5 |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
2-methyl-4-N-(2-pyridin-3-ylethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C12H15N5/c1-9-16-11(13)7-12(17-9)15-6-4-10-3-2-5-14-8-10/h2-3,5,7-8H,4,6H2,1H3,(H3,13,15,16,17) |
Clé InChI |
LXTJLAUTLDRFSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)NCCC2=CN=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
